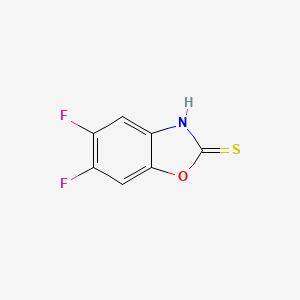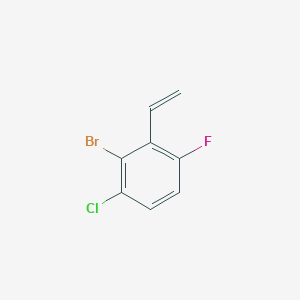
2-Bromo-3-chloro-6-fluorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-6-fluorostyrene is an organohalide compound with the molecular formula C8H4BrClF It is a derivative of styrene, where the aromatic ring is substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-fluorostyrene typically involves halogenation reactions. One common method is the halogenation of 2,6-difluorostyrene, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-6-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated styrenes.
Applications De Recherche Scientifique
2-Bromo-3-chloro-6-fluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-6-fluorostyrene involves its interaction with various molecular targets and pathways. The halogen atoms on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-chlorostyrene: Similar structure but lacks the fluorine atom.
2-Bromo-6-fluorostyrene: Similar structure but lacks the chlorine atom.
3-Chloro-6-fluorostyrene: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-3-chloro-6-fluorostyrene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClF |
|---|---|
Poids moléculaire |
235.48 g/mol |
Nom IUPAC |
2-bromo-1-chloro-3-ethenyl-4-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-7(11)4-3-6(10)8(5)9/h2-4H,1H2 |
Clé InChI |
IFIZNVGUBVKDPH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




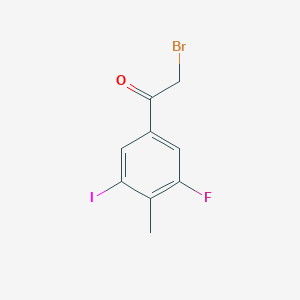

![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)

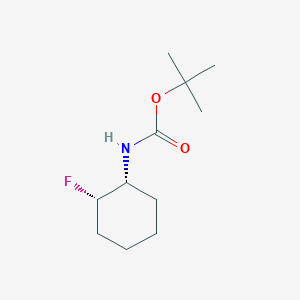

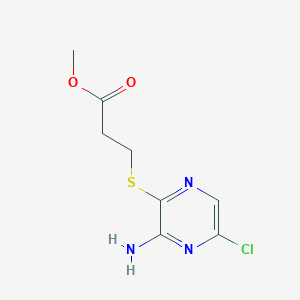
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)

